Mutated EGFR-IN-1

Catalog No.
S547919
CAS No.
1421372-66-8
M.F
C25H31N7O
M. Wt
445.56
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mutated EGFR-IN-1

CAS Number

1421372-66-8

Product Name

Mutated EGFR-IN-1

IUPAC Name

1-N-[2-(dimethylamino)ethyl]-5-methoxy-1-N-methyl-4-N-[4-(1-methylindol-3-yl)pyrimidin-2-yl]benzene-1,2,4-triamine

Molecular Formula

C25H31N7O

Molecular Weight

445.56

InChI

InChI=1S/C25H31N7O/c1-30(2)12-13-31(3)23-15-24(33-5)21(14-19(23)26)29-25-27-11-10-20(28-25)18-16-32(4)22-9-7-6-8-17(18)22/h6-11,14-16H,12-13,26H2,1-5H3,(H,27,28,29)

InChI Key

HTNTZPBKKCORTP-UHFFFAOYSA-N

SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)N)N(C)CCN(C)C)OC

Solubility

Soluble in DMSO, not in water

Synonyms

Mutated EGFR-IN-1;HY-78869;AZD9291DA HCl salt;N1-[2-(diMethylaMino)ethyl]-5-Methoxy-N1-Methyl-N4-[4-(1-Methyl-1H-indol-3-yl)-2-pyriMidinyl]benzene-1,2,4-triamine;AZD9291 int-5;N1-[2-(Dimethylamino)ethyl]-5-methoxy-N1-methyl-N4-[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]-1,2,4-benzenetriamine;1,2,4-Benzenetriamine, N1-[2-(dimethylamino)ethyl]-5-methoxy-N1-methyl-N4-[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]-;AZD9291 3

Description

The exact mass of the compound Mutated EGFR-IN-1 is 445.25901 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Understanding EGFR Mutations and Cancer

EGFR is a protein found on the surface of some cells. It plays a role in cell growth and division. Mutations in the EGFR gene can lead to the production of abnormal EGFR proteins that can cause cells to grow and divide uncontrollably, which can contribute to the development of certain cancers, particularly lung cancer [Source: National Cancer Institute (.gov) ].

Development of Targeted Therapies

Scientists are studying mutated EGFR-IN-1 to better understand how these mutations affect EGFR function and how they contribute to cancer development. This knowledge can be used to design drugs that target these specific mutations. These drugs, called EGFR inhibitors, work by blocking the activity of the mutated EGFR protein, thereby stopping the uncontrolled growth of cancer cells [Source: ScienceDirect ].

Research Models for Drug Development

Mutated EGFR-IN-1 can be used in laboratory models to study the effects of EGFR inhibitors and develop new and more effective cancer therapies. Researchers can use cells or animal models that have been engineered to express mutated EGFR-IN-1 to test the efficacy and safety of potential drugs [Source: Journal of Thoracic Oncology ].

Mutated EGFR-IN-1 is a compound designed to target specific mutations in the epidermal growth factor receptor (EGFR), particularly those associated with non-small cell lung cancer (NSCLC). The compound is particularly effective against exon 20 insertion mutations, which are known to confer resistance to conventional EGFR inhibitors. These mutations result from in-frame insertions or duplications within the EGFR gene, leading to constitutive activation of the receptor, promoting tumor growth and survival. Mutated EGFR-IN-1 aims to selectively inhibit these aberrant forms of the receptor, thereby offering a therapeutic avenue for patients with these specific mutations .

  • Wildtype (unmutated) EGFR normally regulates cell growth. Mutations in the EGFR gene, particularly activating mutations, can lead to the protein being constantly switched "on," promoting uncontrolled cell proliferation and survival [2].
  • EGFR mutations themselves are not hazardous but can contribute to cancer development.

Further Information

EGFR mutations are a well-researched area in cancer biology. Here are some resources for further reading:

  • American Lung Association: EGFR and Lung Cancer 1:
  • WebMD: What Are EGFR Mutations in NSCLC? 2:
  • Nature Journal: Targeting pyruvate dehydrogenase kinase 1 overcomes EGFR C797S mutation-driven osimertinib resistance in non-small cell lung cancer 3:
Involving Mutated EGFR-IN-1 primarily focus on its binding interactions with the mutated forms of the EGFR protein. The compound is designed to fit into the ATP-binding pocket of the receptor, preventing ATP from binding and thus inhibiting downstream signaling pathways that promote cell proliferation. The specific binding affinity and kinetics of Mutated EGFR-IN-1 vary depending on the mutation type, with exon 20 insertions showing distinct resistance profiles against traditional inhibitors like gefitinib and erlotinib .

Mutated EGFR-IN-1 exhibits significant biological activity against cancer cell lines harboring EGFR exon 20 insertion mutations. Preclinical studies have demonstrated its ability to reduce cell proliferation and induce apoptosis in these cells. Notably, it has shown enhanced potency compared to first-generation tyrosine kinase inhibitors (TKIs) and even some second-generation TKIs, making it a promising candidate for clinical application in treating NSCLC with these specific mutations .

The synthesis of Mutated EGFR-IN-1 involves several steps:

  • Starting Materials: The synthesis begins with commercially available precursors that contain functional groups amenable to further modification.
  • Chemical Modifications: Key reactions include nucleophilic substitutions and coupling reactions that introduce specific moieties essential for binding to the mutated EGFR.
  • Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity suitable for biological assays.
  • Characterization: Structural characterization is performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the identity and purity of the compound .

Mutated EGFR-IN-1 is primarily aimed at treating patients with NSCLC who have developed resistance due to specific mutations in the EGFR gene. Its targeted mechanism allows it to be used in:

  • Clinical Trials: Evaluating its efficacy and safety in patients with exon 20 insertion mutations.
  • Combination Therapies: Potentially used alongside other therapies to overcome resistance mechanisms associated with multiple mutations in EGFR .
  • Personalized Medicine: Tailoring treatment regimens based on genetic profiling of tumors to enhance treatment outcomes for patients with uncommon EGFR mutations .

Interaction studies have shown that Mutated EGFR-IN-1 binds selectively to mutated forms of the EGFR receptor, particularly those involving exon 20 insertions. These studies utilize surface plasmon resonance (SPR) and other biophysical methods to quantify binding affinities and kinetics. The compound has demonstrated a unique ability to overcome steric hindrance caused by bulky residues introduced by these mutations, maintaining effective inhibition of downstream signaling pathways associated with tumor growth .

Several compounds are similar in function or target profile to Mutated EGFR-IN-1. Here’s a comparison highlighting its uniqueness:

CompoundTarget MutationMechanism of ActionUnique Features
AfatinibCommon EGFR mutationsIrreversible inhibitor of all ErbB family receptorsBroad-spectrum activity but less effective against exon 20 insertions
DacomitinibCommon & some uncommon mutationsSelective inhibitor of EGFREffective against T790M but not specifically designed for exon 20 insertions
PoziotinibExon 20 insertionsSelective inhibitor targeting exon 20 insertionsSpecifically designed for exon 20 insertions but may have different pharmacokinetic properties compared to Mutated EGFR-IN-1
OsimertinibT790M mutationIrreversible inhibitor selective for T790MPrimarily targets T790M mutation; less effective against other uncommon mutations

Mutated EGFR-IN-1 stands out due to its focused action on exon 20 insertion mutations, providing a targeted therapeutic option where others may fail .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Exact Mass

445.25901

Appearance

brown solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Targeting resistance in lung cancer. Cancer Discov. 2013 Dec;3(12):OF9. doi: 10.1158/2159-8290.CD-ND2013-025. Epub 2013 Nov 7. PubMed PMID: 24327718.

Explore Compound Types